(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final structure and the available starting materials. Common techniques might include nucleophilic substitution reactions, condensation reactions, or possibly even a multi-step synthesis involving protecting groups .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography could provide detailed information about the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the naphthyridine group might make it a candidate for coordination chemistry. The ethoxyphenyl and thiomorpholino groups could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using a variety of laboratory techniques .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Naphthyridine derivatives have been synthesized for a broad range of applications. For instance, Jing et al. (2018) developed an environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement, showcasing the compound's potential in green chemistry and synthetic flexibility Synlett. Similarly, Halim and Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, illustrating the compound's applications in DFT calculations, electronic structure analysis, and optical properties Journal of Molecular Structure.
Medicinal Chemistry and Drug Discovery
Naphthyridine derivatives have shown promise in drug discovery and medicinal chemistry. Kong et al. (2018) discovered a novel naphthyridine derivative that induces necroptosis in human melanoma cells, highlighting its potential as a cancer therapeutic agent International Journal of Molecular Sciences. Another study by Tumosienė et al. (2020) on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant and anticancer activity, further underscoring the therapeutic potential of naphthyridine-related compounds Molecules.
Material Science and Photophysical Properties
Naphthyridine derivatives have also been explored for their photophysical properties and applications in material science. Kang et al. (2011) synthesized phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes, highlighting the compound's relevance in developing new materials for electronic applications Thin Solid Films.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity, assessing its potential use in materials science, or studying its reactivity to discover new reactions .
properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-28-17-7-5-16(6-8-17)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-29-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXPAYAGMOLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone |
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